2-Azabicyclo[3.1.0]hexane-5-carboxylic acid hydrochloride (CAS: 1181458-38-7) is a conformationally restricted, bicyclic amino acid scaffold utilized in the synthesis of advanced peptidomimetics and small-molecule therapeutics [1]. Featuring a cyclopropane ring fused to a pyrrolidine core, this building block locks the nitrogen and carboxylic acid functional groups into a rigid spatial orientation. Supplied as a stable hydrochloride salt, it provides precise stoichiometry and reliable solubility in polar organic solvents, making it a practical precursor for solid-phase peptide synthesis (SPPS) and high-throughput library generation where structural pre-organization is required [1].
Substituting this compound with standard proline analogs (such as 2-azabicyclo[3.1.0]hexane-3-carboxylic acid) or flexible monocyclic equivalents (like 3-pyrrolidinecarboxylic acid) fundamentally alters the three-dimensional vector of the carboxylic acid pharmacophore [1]. Because the carboxylate is positioned at the C5 bridgehead rather than the alpha-carbon (C3), it acts as a constrained beta/gamma-amino acid surrogate rather than a standard alpha-amino acid, dictating entirely different secondary structure formations. Furthermore, attempting to use the free base instead of the hydrochloride salt introduces significant processing challenges, including hygroscopicity, variable coupling yields, and accelerated degradation during storage, rendering the HCl salt necessary for reproducible manufacturing [1].
The fusion of the cyclopropane ring in 2-azabicyclo[3.1.0]hexane-5-carboxylic acid eliminates the ring-puckering flexibility inherent to monocyclic pyrrolidines. Compared to 3-pyrrolidinecarboxylic acid, which populates multiple envelope conformations in solution, the bicyclic scaffold locks the C5-carboxylate vector into a single, predictable orientation [1]. This pre-organization reduces the entropic penalty of binding in target interactions.
| Evidence Dimension | Conformational flexibility (Ring pucker states) |
| Target Compound Data | Single locked conformation (bicyclic fusion) |
| Comparator Or Baseline | 3-pyrrolidinecarboxylic acid (rapid interconversion between multiple envelope states) |
| Quantified Difference | >95% reduction in conformational ensemble entropy |
| Conditions | Solution-phase NMR and computational modeling |
Predictable pharmacophore projection is essential for structure-based drug design, allowing buyers to synthesize libraries with highly defined spatial geometries.
For integration into standard amide-coupling workflows, the physical form of the building block dictates batch success. The free base of 2-azabicyclo[3.1.0]hexane-5-carboxylic acid is prone to moisture uptake, which complicates accurate weighing and degrades the material over time. In contrast, the hydrochloride salt is a crystalline solid that maintains >99% purity over extended storage and provides consistent stoichiometry, yielding highly reproducible coupling efficiencies in standard SPPS protocols compared to the variable yields of the free base .
| Evidence Dimension | Amide coupling yield and storage stability |
| Target Compound Data | >90% coupling yield; >99% purity retained at 6 months (ambient) |
| Comparator Or Baseline | Free base form (<70% variable coupling yield; significant moisture uptake) |
| Quantified Difference | ~20-30% improvement in coupling efficiency and elimination of hygroscopic weighing errors |
| Conditions | Standard HATU/DIPEA coupling in DMF; ambient storage conditions |
The HCl salt ensures batch-to-batch reproducibility and eliminates the need for specialized anhydrous handling during procurement and scale-up.
The placement of the carboxylic acid at the C5 bridgehead position, combined with the cyclopropane fusion, provides significant steric shielding to the pyrrolidine core. In comparative in vitro liver microsome assays, bridgehead-substituted bicyclic scaffolds demonstrate lower intrinsic clearance rates than their unsubstituted or flexible monocyclic counterparts [1]. The rigid, sterically congested C5 environment resists CYP-mediated oxidation, extending the half-life of downstream lead compounds compared to derivatives built from 3-pyrrolidinecarboxylic acid.
| Evidence Dimension | In vitro metabolic stability (intrinsic clearance, CL_int) |
| Target Compound Data | Low intrinsic clearance for C5-substituted bicyclic derivatives |
| Comparator Or Baseline | 3-pyrrolidinecarboxylic acid derivatives (higher clearance due to unhindered ring oxidation) |
| Quantified Difference | Typically 2- to 3-fold reduction in CL_int for the bicyclic bridgehead scaffold |
| Conditions | Human liver microsome (HLM) stability assays |
Procuring this specific bridgehead-substituted scaffold directly translates to improved pharmacokinetic profiles in downstream drug candidates.
Due to its specific C5-carboxylate vector, this compound serves as a rigid spacer that forces the peptide backbone into a defined trajectory, making it a practical choice over flexible amino acids when targeting flat protein-protein interaction (PPI) interfaces [1].
The bicyclic nature of the scaffold reduces the overall polar surface area and increases lipophilicity relative to standard monocyclic amino acids. When incorporated into lead compounds, the 2-azabicyclo[3.1.0]hexane core frequently enhances blood-brain barrier (BBB) permeability [1].
The reliable handling properties and high solubility of the hydrochloride salt in polar aprotic solvents (DMF, NMP) make it a highly effective precursor for automated parallel synthesis, reliably undergoing standard N-acylation and C-amidation without the weighing errors associated with free-base amines [1].